molecular formula C19H20N2O2S B8525146 3-Butyl-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-2(1H)-one CAS No. 89108-93-0

3-Butyl-4-hydroxy-1-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-2(1H)-one

Cat. No. B8525146
M. Wt: 340.4 g/mol
InChI Key: UWJIHUGSQFGHNO-UHFFFAOYSA-N
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Patent
US04628055

Procedure details

Prepare the 3-(n-butyl)-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)one by the process of Example 1 by replacing the methyl 2-(3-methylthiophenylamino)-3-pyridine carboxylate with an equivalent amount of methyl 2-phenylamino-3-pyridine carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[C:6](=[O:22])[N:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:2][CH2:3][CH3:4].[CH3:23][S:24]C1C=C(NC2C(C(OC)=O)=CC=CN=2)C=CC=1.C1(NC2C(C(OC)=O)=CC=CN=2)C=CC=CC=1>>[CH2:1]([C:5]1[C:6](=[O:22])[N:7]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]([S:24][CH3:23])[CH:21]=2)[C:8]2[C:13]([C:14]=1[OH:15])=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C=1C(N(C2=NC=CC=C2C1O)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C=C(C=CC1)NC1=NC=CC=C1C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=NC=CC=C1C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1C(N(C2=NC=CC=C2C1O)C1=CC(=CC=C1)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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